molecular formula C19H23NO6S2 B2656842 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 868147-80-2

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2656842
CAS No.: 868147-80-2
M. Wt: 425.51
InChI Key: GSJZTTXJKPJHSM-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid is a synthetic organic compound known for its intricate structure and diverse potential applications in chemistry, biology, and medicine. Its unique molecular architecture, combining a thiazolidine ring with a hexanoic acid chain, imparts distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid generally involves multi-step organic reactions, often starting from commercially available reagents. Key steps typically include:

  • Formation of the thiazolidine ring: : This can be achieved through a cyclization reaction involving a thioamide and a haloketone under mild conditions.

  • Methoxylation of the aromatic ring:

  • Condensation reaction: : The linking of the thiazolidine ring to the hexanoic acid moiety might involve condensation reactions, such as using reagents like acetic anhydride.

Industrial Production Methods

On an industrial scale, the production may involve optimizing these steps for high yield and purity. Catalysts and optimized reaction conditions (temperature, solvent, and pH) are tailored to achieve efficient large-scale synthesis. Continuous flow reactors and high-throughput methods can be employed to scale up production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions particularly at sulfur and aromatic sites using agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reductive reactions can be performed using mild reducing agents such as sodium borohydride.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, often using halogen or nitro groups for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents (e.g., Br2, Cl2), nitrating mixtures (HNO3/H2SO4).

Major Products

These reactions lead to various derivatives of the parent compound, such as oxidized sulfoxide forms or substituted aromatic derivatives, each with potentially distinct properties and uses.

Scientific Research Applications

Chemistry

In chemistry, 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid serves as a precursor for complex organic syntheses and can act as a catalyst or intermediate in various reactions.

Biology

In biological research, it is explored for its potential enzyme inhibition properties and interactions with biomolecules, providing insights into enzyme mechanisms and protein binding.

Medicine

Medically, the compound is investigated for its potential therapeutic properties, particularly in the areas of antimicrobial activity, anti-inflammatory effects, and possible anticancer properties.

Industry

Industrially, it might be used in the development of specialty chemicals, advanced materials, and as an additive in various formulations requiring specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets such as enzymes or receptors, altering their activity. The thiazolidine ring can interact with protein structures, while the aromatic and hexanoic acid components can enhance binding affinity and specificity, modulating pathways involved in inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives, which are studied for similar applications but differ in their substituent groups. For example:

  • 2-[(5Z)-4-oxo-2-sulfanylidene-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid

  • 2-[(5Z)-4-oxo-2-sulfanylidene-5-(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid: These compounds share the thiazolidine core but exhibit different properties and applications due to variations in their substituent groups.

Hopefully, that scratches the itch! Anything else you're curious about?

Properties

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S2/c1-5-6-7-12(18(22)23)20-17(21)15(28-19(20)27)10-11-8-13(24-2)16(26-4)14(9-11)25-3/h8-10,12H,5-7H2,1-4H3,(H,22,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJZTTXJKPJHSM-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)O)N1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.